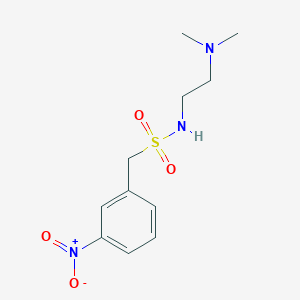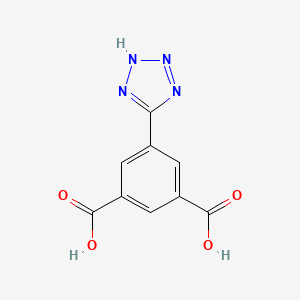
5-(1H-Tetrazole-5-yl)isophthalic acid
説明
5-(1H-Tetrazole-5-yl)isophthalic acid is a compound that has been used in the synthesis of various metal-organic frameworks . It is also known as 1,3-benzenedicarboxylic acid, 5-(1H-tetrazol-1-yl) .
Synthesis Analysis
This compound has been synthesized and used as a ligand in the creation of several transition metal coordination polymers . These polymers were formulated using different metals such as Zinc, Cadmium, and Manganese .Molecular Structure Analysis
The molecular formula of this compound is C9H6N4O4 . Its structure includes a tetrazole ring attached to an isophthalic acid group .Chemical Reactions Analysis
In one study, 5-(1H-Tetrazole-1-yl)isophthalic acid reacted with a Cu(II) ion to form a new metal−organic framework . This framework had a rutile-related type net topology .Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 129 Ų .科学的研究の応用
Gas Adsorption and Separation 5-(1H-Tetrazol-1-yl)isophthalic acid reacts with Cu(II) ion to form a new metal-organic framework (MOF) with significant gas adsorption properties for N2, H2, O2, and CO2 gases. This MOF demonstrates high selectivity for O2 over H2 and CO2 over CH4, suggesting its potential for gas separation or purification (Zhang et al., 2010).
Luminescence and Magnetic Properties Metal-organic frameworks (MOFs) based on 5-(1H-tetrazol-5-yl)isophthalic acid show unique luminescence and magnetic properties. For example, Cd and Zn complexes exhibit intense photoluminescence at room temperature, while Co complexes display antiferromagnetic interactions. These properties make them suitable for applications in materials science, including luminescent materials and the study of magnetic phenomena (Calahorro et al., 2013).
Coordination Polymers for Sensing Applications Coordination polymers made from 5-(1H-tetrazol-5-yl)isophthalic acid have shown potential in sensing applications. For instance, a Pb-based coordination polymer can encapsulate lanthanide(III) ions, leading to tunable luminescent emission, including white-light emission. This suggests its use for the development of advanced luminescent materials with potential applications in sensors and optoelectronic devices (Jia et al., 2016).
Highly Sensitive Discrimination of Chemicals A lanthanide metal-organic framework synthesized using a tetrazole-containing ligand demonstrates high sensitivity in recognizing specific antibiotics and amino acids. This highlights the framework's potential as a platform for the detection and discrimination of various chemical substances, which could be invaluable in environmental monitoring and healthcare (Wang et al., 2021).
作用機序
Target of Action
It has been used to synthesize various metal-organic frameworks (mofs) that have shown interactions with different transition metals .
Mode of Action
The compound interacts with its targets primarily through the formation of coordination polymers. In these structures, the compound acts as a ligand, binding to metal ions to form complex structures . For example, it has been used to synthesize MOFs with zinc, cadmium, and manganese . The tetrazole and carboxylate groups in the compound provide multiple points of attachment, allowing the formation of complex 3D structures .
Biochemical Pathways
The synthesized mofs have shown luminescent properties and magnetic properties, indicating potential applications in materials science .
Pharmacokinetics
The compound is predicted to have a boiling point of 6492±650 °C and a density of 1699±006 g/cm3 .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs have unique properties, such as luminescence and magnetic properties, which can be exploited for various applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
特性
IUPAC Name |
5-(2H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-4(7-10-12-13-11-7)2-6(3-5)9(16)17/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRZMHRHNMHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)
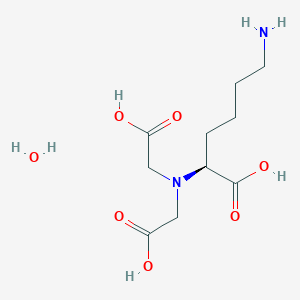
![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)

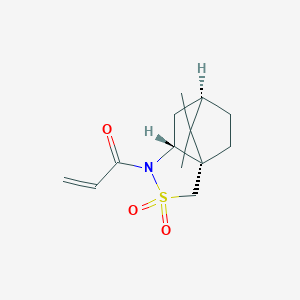



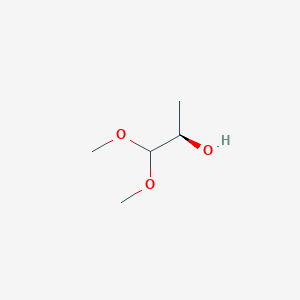
![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)
![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)

